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molecular formula C12H18N6 B8722713 1,3,5-Triazine, 2,4,6-tris(1-azetidinyl)- CAS No. 64295-04-1

1,3,5-Triazine, 2,4,6-tris(1-azetidinyl)-

Cat. No. B8722713
M. Wt: 246.31 g/mol
InChI Key: DMBWFADHFOFFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04985584

Procedure details

Compound LXXVI was prepared after the method of Schaefer (J Am Chem Soc (1955) 77 p592B). The hydrochloride salt of azetidine was reacted with cyanuric chloride in water to give compound LXXVI as a white solid (yield 78%) having a melting point of 225°-238° C. The 1Hnmr of this compound indicated that its identity was correct and that its purity was adequate for subsequent reactions without further purification.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][CH2:2]1.[N:5]1[C:12](Cl)=[N:11][C:9](Cl)=[N:8][C:6]=1Cl>O>[N:1]1([C:6]2[N:8]=[C:9]([N:1]3[CH2:4][CH2:3][CH2:2]3)[N:11]=[C:12]([N:1]3[CH2:4][CH2:3][CH2:2]3)[N:5]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound LXXVI was prepared after the method of Schaefer (J Am Chem Soc (1955) 77 p592B)

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C1=NC(=NC(=N1)N1CCC1)N1CCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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